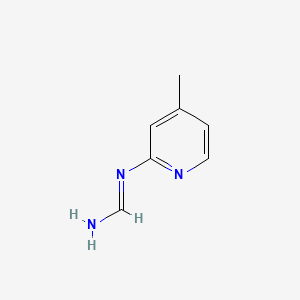
11-Oxohaemanthamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxohaemanthamine is a unique alkaloid belonging to the Amaryllidaceae family, specifically derived from the genus Hippeastrum . This compound is characterized by its 5,10b-ethanophenanthridine skeleton and a ketone carbonyl group at the C11 position, distinguishing it from other haemanthamine-type alkaloids which typically have a hydroxyl substituent at C11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .
Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:
Oxidation: Introduction of the ketone carbonyl group at C11.
Reduction: Potential reduction of the ketone group to a hydroxyl group.
Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .
Applications De Recherche Scientifique
11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:
Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.
Mécanisme D'action
The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Haemanthamine: Similar structure but with a hydroxyl group at C11.
Crinine: Another alkaloid with a similar core structure but different functional groups.
Propriétés
Numéro CAS |
1472-75-9 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.326 |
InChI |
InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |
Clé InChI |
UQKMNPMXAVRLTD-PJQXDXOGSA-N |
SMILES |
COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Ala9]-Autocamtide 2](/img/structure/B576275.png)

![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)
![tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate](/img/structure/B576288.png)


